

# Application of Interleukin-23 (IL-23) Pathway Inhibition in Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JG-23     |           |
| Cat. No.:            | B10857981 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the Interleukin-23 (IL-23) signaling pathway in the pathogenesis of psoriasis and the application of targeted inhibitors in preclinical and clinical research. The protocols detailed below are intended to guide researchers in the evaluation of novel IL-23 pathway inhibitors.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-defined, erythematous plaques with silvery scales. The IL-23/Th17 axis is a cornerstone of psoriasis immunopathogenesis. IL-23, a heterodimeric cytokine composed of p19 and p40 subunits, is produced by dendritic cells and macrophages.[1][2] It plays a critical role in the differentiation, expansion, and survival of T helper 17 (Th17) cells.[1][2] These Th17 cells, in turn, produce pro-inflammatory cytokines such as IL-17 and IL-22, which drive keratinocyte hyperproliferation and the inflammatory cascade characteristic of psoriatic lesions.[1][3] Consequently, targeting the IL-23 pathway has emerged as a highly effective therapeutic strategy for psoriasis. Several monoclonal antibodies that inhibit IL-23 signaling have been approved for the treatment of moderate-to-severe plaque psoriasis.[4][5][6]

#### Mechanism of Action of IL-23 Inhibitors

IL-23 inhibitors are broadly classified into two categories: those that target the unique p19 subunit of IL-23 and those that target the p40 subunit, which is shared with IL-12.



- Selective p19 Subunit Inhibitors (e.g., Guselkumab, Tildrakizumab, Risankizumab): These monoclonal antibodies bind with high specificity to the p19 subunit of IL-23, preventing its interaction with the IL-23 receptor (IL-23R) on the surface of T cells.[1][4] This blockade selectively inhibits the IL-23/Th17 pathway, leading to a reduction in the production of downstream pro-inflammatory cytokines like IL-17 and IL-22.[1][2] This targeted approach leaves the IL-12/Th1 pathway, which is involved in other immune responses, intact.[4]
- Shared p40 Subunit Inhibitors (e.g., Ustekinumab): This class of inhibitors targets the p40 subunit common to both IL-12 and IL-23. By binding to p40, these agents inhibit both the Th1 and Th17 signaling pathways.[6]

The inhibition of the IL-23 signaling cascade ultimately leads to a reduction in epidermal thickness, inflammatory cell infiltration in the skin, and a decrease in the expression of genes associated with psoriasis.[4]

## **Quantitative Data from Clinical Trials**

The efficacy of IL-23 inhibitors in the treatment of moderate-to-severe plaque psoriasis is typically measured by the Psoriasis Area and Severity Index (PASI) score. A PASI 75 response, for instance, indicates at least a 75% improvement in the PASI score from baseline. The following tables summarize the efficacy data for prominent IL-23 inhibitors from key clinical trials.

Table 1: Efficacy of Selective IL-23 (p19) Inhibitors in Plaque Psoriasis



| Drug (Trade<br>Name)      | Trial                                   | Dosage                                                       | PASI 75<br>Response<br>Rate | PASI 90<br>Response<br>Rate |
|---------------------------|-----------------------------------------|--------------------------------------------------------------|-----------------------------|-----------------------------|
| Guselkumab<br>(Tremfya)   | Phase III                               | 100 mg at weeks<br>0, 4, then every 8<br>weeks               | >70% at week<br>16[7]       | 70% at week<br>16[7]        |
| Tildrakizumab<br>(Ilumya) | reSURFACE 1 &<br>2 (Phase III)          | 100 mg or 200<br>mg at weeks 0,<br>4, then every 12<br>weeks | 62-64% at week<br>12[7]     | N/A                         |
| Risankizumab<br>(Skyrizi) | UltIMMa-1 &<br>UltIMMa-2<br>(Phase III) | 150 mg at weeks<br>0, 4, then every<br>12 weeks              | ~75% at week 16             | ~47-51% at<br>week 16       |

Table 2: Efficacy of Shared IL-12/IL-23 (p40) Inhibitor in Plaque Psoriasis

| Drug (Trade<br>Name)     | Trial                    | Dosage                                                     | PASI 75<br>Response<br>Rate | PASI 90<br>Response<br>Rate |
|--------------------------|--------------------------|------------------------------------------------------------|-----------------------------|-----------------------------|
| Ustekinumab<br>(Stelara) | PHOENIX 1<br>(Phase III) | 45 mg or 90 mg<br>at weeks 0, 4,<br>then every 12<br>weeks | 67-76% at week<br>12[8]     | 42-51% at week<br>12        |
| Ustekinumab              | PHOENIX 1                | 45 mg or 90 mg                                             | 79-81% at 5                 | N/A                         |
| (Stelara)                | (Long-term)              | every 12 weeks                                             | years[9]                    |                             |
| Ustekinumab              | Real-world (8            | Standard dosing                                            | 76.2% over 8                | 61.9% over 8                |
| (Stelara)                | years)                   |                                                            | years[10]                   | years[10]                   |

## **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate the efficacy of novel IL-23 inhibitors in psoriasis research.



## Protocol 1: In Vivo IL-23-Induced Psoriasis Mouse Model

This model is used to assess the in vivo efficacy of test compounds in an acute inflammatory skin model that mimics key features of human psoriasis.[11][12]

#### Materials:

- Immunocompetent mice (e.g., C57BL/6)
- Recombinant murine IL-23 (rmIL-23)
- Test inhibitor compound and vehicle control
- Phosphate-buffered saline (PBS)
- Calipers for ear thickness measurement
- Anesthetic

#### Procedure:

- Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
- Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, positive control, and different doses of the test inhibitor). A typical group size is 8-10 animals.[11]
- Induction of Psoriasis-like Inflammation:
  - On day 0, lightly anesthetize the mice.
  - $\circ~$  Administer intradermal injections of rmIL-23 into the ear pinna. A typical dose is 0.5-1  $\mu g$  of rmIL-23 in 20  $\mu L$  of PBS.
  - Repeat the intradermal injections daily or every other day for a specified period (e.g., 4-8 days).
- Treatment Administration:



- Administer the test inhibitor and controls via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined dosing schedule, starting on day 0 or day -1.
- Monitoring and Endpoints:
  - Ear Thickness: Measure the ear thickness daily using a caliper.
  - Clinical Scoring: Visually score the ears daily for erythema (redness) and scaling on a scale of 0 to 4.
  - Histology: At the end of the study, euthanize the mice and collect the ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Gene Expression Analysis: Isolate RNA from the ear tissue to perform qPCR for key inflammatory markers (e.g., IL-17A, IL-22, TNF-α).
  - Cytokine Analysis: Homogenize the ear tissue to measure protein levels of inflammatory cytokines using ELISA or multiplex assays.

## **Protocol 2: In Vitro Th17 Cell Differentiation Assay**

This assay is used to evaluate the ability of a test compound to inhibit the IL-23-mediated differentiation and cytokine production of Th17 cells.

#### Materials:

- Human or murine naïve CD4+ T cells
- Anti-CD3 and anti-CD28 antibodies
- Recombinant human or murine IL-6, TGF-β, and IL-23
- Test inhibitor compound and vehicle control
- Cell culture medium (e.g., RPMI-1640) with supplements
- ELISA kits for IL-17A and IL-22



Flow cytometry antibodies (e.g., anti-CD4, anti-IL-17A)

#### Procedure:

- Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS).
- Cell Culture and Differentiation:
  - Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
  - Seed the naïve CD4+ T cells in the coated plate.
  - Add a Th17-polarizing cytokine cocktail containing IL-6 and TGF-β to the cell culture medium.
  - Add different concentrations of the test inhibitor or vehicle control to the respective wells.
- IL-23 Stimulation:
  - After 2-3 days of culture, add IL-23 to the wells to promote the expansion and stabilization of the Th17 phenotype.
- Analysis of Cytokine Production:
  - After a total of 4-5 days of culture, collect the cell culture supernatants.
  - Measure the concentrations of IL-17A and IL-22 in the supernatants using ELISA.
- Flow Cytometry Analysis:
  - Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
  - Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing
    CD4+ T cells by flow cytometry.

# **Signaling Pathways and Experimental Workflows**



The following diagrams illustrate the IL-23 signaling pathway in psoriasis and a typical experimental workflow for testing IL-23 inhibitors.



#### Click to download full resolution via product page

Caption: IL-23 signaling pathway in psoriasis and the mechanism of action of IL-23 inhibitors.





Click to download full resolution via product page

Caption: Experimental workflow for the development of IL-23 inhibitors for psoriasis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Guselkumab? [synapse.patsnap.com]
- 2. What is the mechanism of action of Guselkumab? [synapse.patsnap.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Guselkumab for the treatment of psoriasis evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guselkumab, a Novel Monoclonal Antibody Inhibitor of the p19 Subunit of IL-23, for Psoriatic Arthritis and Plaque Psoriasis: A Review of Its Mechanism, Use, and Clinical Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 8. Ustekinumab in the Treatment of Psoriasis and Psoriatic Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 9. prnewswire.co.uk [prnewswire.co.uk]
- 10. Ustekinumab treatment for moderate-to-severe plaque psoriasis: eight-year real-life experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imavita.com [imavita.com]
- 12. IL-23-Induced Psoriasis Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Application of Interleukin-23 (IL-23) Pathway Inhibition in Psoriasis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857981#application-of-jg-23-in-specific-disease-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com